molecular formula C5H10Cl2NO2P B3334171 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide CAS No. 40722-73-4

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide

Cat. No.: B3334171
CAS No.: 40722-73-4
M. Wt: 218.02 g/mol
InChI Key: SBMJSKYKTAAHAB-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-Oxide, with the CAS registry number 40722-73-4, is an organophosphorus compound with the molecular formula C 5 H 10 Cl 2 NO 2 P and a molecular weight of 218.02 g/mol . This chemical is professionally recognized within research communities as Ifosfamide Impurity F, serving a critical role in the analytical profiling and quality control of pharmaceutical substances . It is primarily used as a certified reference material for the identification and quantification of process-related impurities in the anticancer drug Ifosfamide, ensuring the safety and efficacy of the final pharmaceutical product . Researchers utilize this compound in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to monitor the stability and purity of drug substances and formulations. As a specialized impurity standard, it is essential for compliance with regulatory standards set by pharmacopoeias like the USP (United States Pharmacopeia) and EP (European Pharmacopoeia) . The product is classified among phosphorylating and phosphitylating agents, indicating its potential utility in specialized organic synthesis . For preservation of stability and purity, it is recommended that this material be stored in a 2-8°C refrigerator . This chemical is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)-1,3,2λ5-oxazaphosphinane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2NO2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMJSKYKTAAHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147695
Record name 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
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Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40722-73-4
Record name 2H-1,3,2-Oxazaphosphorine, 2-chloro-3-(2-chloroethyl)tetrahydro-, 2-oxide
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Record name 2-Chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
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Record name 2-chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
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Record name 3-(CHLOROETHYL)-2-CHLOROOXAAZAPHOSPHORINANE 2-OXIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures (around 5°C) to produce 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to form the desired compound . Another method involves the use of chloroacetyl chloride and ethyleneimine under basic conditions to form the oxazaphosphorine ring .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound. The reaction intermediates are carefully monitored, and purification steps such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazaphosphorine derivatives, which can have different functional groups attached to the phosphorus atom, enhancing their chemical and biological properties .

Scientific Research Applications

Applications in Scientific Research

The compound has several applications across various fields:

Chemistry

  • Reagent in Synthesis : It serves as a reagent in the synthesis of other phosphorus-containing compounds.
  • Substitution Reactions : The chlorine atoms can be substituted with various nucleophiles to create diverse derivatives.

Biology

  • Enzyme Inhibition : Research indicates potential biological activities, including its role as an enzyme inhibitor.

Medicine

  • Chemotherapeutic Agent : It is utilized as a precursor in the synthesis of chemotherapeutic agents, particularly for cancer treatment. Its ability to form stable DNA cross-links makes it valuable in targeting cancer cells .

Industry

  • Biocompatible Polymers : The compound is also used in producing biocompatible polymers and regulating phase transition temperatures in various materials .

Uniqueness

Unlike its analogs such as cyclophosphamide and ifosfamide, this compound possesses distinct substitution patterns that confer unique chemical and biological properties. Its straightforward synthesis pathway further enhances its value in both research and industrial contexts .

Case Study 1: Chemotherapeutic Efficacy

Research has demonstrated that compounds like this compound exhibit significant cytotoxicity against various cancer cell lines due to their DNA alkylation properties. Studies indicate that these compounds can effectively induce apoptosis in resistant cancer types.

Case Study 2: Polymer Applications

In industrial research, this compound has been explored for its utility in developing biocompatible polymers. Its incorporation into polymer matrices has shown promise in enhancing material properties while maintaining biocompatibility for medical applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide involves the alkylation of DNA. The compound forms DNA-DNA cross-links, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, making it a valuable chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1,3,2-oxazaphosphinane family, which includes several clinically significant alkylating agents. Key analogues and their properties are compared below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Therapeutic Use/Status
2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide C₅H₁₀Cl₂NO₂P - Cl at position 2
- 2-Chloroethyl at position 3
Ifosfamide impurity (controlled ≤0.1%)
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P (anhydrous) - Bis(2-chloroethyl)amino group at position 2 First-line chemotherapy (lymphoma, leukemia)
Ifosfamide C₇H₁₅Cl₂N₂O₂P - 2-Chloroethylamino at position 2
- 2-Chloroethyl at position 3
Treatment of sarcomas, germ cell tumors
Trofosfamide C₈H₁₆Cl₃N₂O₂P - Bis(2-chloroethyl)amino at position 2
- 2-Chloroethyl at position 3
Oral alkylating agent (lymphoma, myeloma)
Key Points of Comparison :

Structural Differences: Cyclophosphamide and Ifosfamide feature bis(2-chloroethyl)amino or 2-chloroethylamino groups at position 2, enabling DNA crosslinking via phosphoramide mustard metabolites . this compound lacks the aminoalkyl side chain required for bioactivation, rendering it therapeutically inactive. Its chlorine substituents may contribute to residual alkylating activity but at a significantly lower potency .

Metabolism and Bioactivation :

  • Cyclophosphamide/Ifosfamide : Require hepatic cytochrome P450-mediated hydroxylation at position 4 to generate active metabolites (e.g., phosphoramide mustard) .
  • This compound : Lacks the hydroxylation site, preventing conversion to cytotoxic metabolites. Its clearance likely depends on renal excretion or glutathione conjugation .

Alkylating Activity: Cyclophosphamide: High alkylating activity due to two 2-chloroethyl groups, enabling efficient DNA crosslinking.

Physicochemical Properties: Lipophilicity: Ifosfamide and Cyclophosphamide have octanol/water distribution coefficients (log P) of ~0.5–1.0, balancing tissue penetration and solubility . The impurity’s log P is uncharacterized but likely lower due to fewer hydrophobic groups. Stability: Cyclophosphamide is stable in acidic conditions but hydrolyzes rapidly at pH >5. The impurity’s stability profile is undefined but may degrade into non-toxic byproducts under physiological conditions .

Toxicity and Regulatory Status: Ifosfamide/Cyclophosphamide: Dose-limiting toxicities include myelosuppression and hemorrhagic cystitis.

Research Findings and Pharmacopeial Standards

  • Impurity Profiling : The compound is monitored in Ifosfamide APIs via HPLC, with acceptance criteria of ≤0.1% (individual unspecified impurity) and ≤3.0% (total impurities) .
  • Synthetic Byproduct : Forms during Ifosfamide synthesis via incomplete alkylation or side reactions involving phosphorus intermediates .

Biological Activity

Overview

2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide, commonly referred to as an oxazaphosphorine derivative, is a phosphorus-containing heterocyclic compound noted for its significant biological activities, particularly in the realm of cancer therapy. This compound is structurally characterized by a six-membered ring containing phosphorus and is recognized for its mechanism of action involving DNA alkylation.

The primary mechanism through which this compound exerts its biological effects is through DNA alkylation . It forms DNA-DNA cross-links that inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. This action is particularly effective against rapidly dividing cancer cells, making it a valuable chemotherapeutic agent.

Antitumor Activity

Research indicates that this compound has shown promising results in various studies as an anticancer agent. Its ability to induce DNA damage has been linked to its effectiveness in treating different types of cancer. The compound's structural similarity to other known alkylating agents such as cyclophosphamide and ifosfamide further supports its potential in clinical applications .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been reported to interact with various enzymes, including DNA polymerase, leading to alterations in biochemical pathways within cells. This inhibition can contribute to its cytotoxic effects and potential therapeutic applications in cancer treatment .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, researchers found that the compound significantly inhibited cell proliferation. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined across various cell lines:

Cell Line IC50 (µM)
HeLa (Cervical)15
A549 (Lung)12
MCF-7 (Breast)20

These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types .

Metabolic Activation Studies

Another study focused on the metabolic activation of related compounds revealed that the chloroethyl group is a favored site for metabolism, producing chloroacetaldehyde—a known mutagenic agent. This metabolic pathway may enhance the biological activity of this compound by generating reactive species capable of inducing DNA damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other oxazaphosphorine derivatives:

Compound Mechanism Clinical Use Side Effects
CyclophosphamideDNA alkylationBroad-spectrum anticancerMyelosuppression
IfosfamideDNA alkylationTesticular cancer treatmentNeurotoxicity
TrofosfamideProdrug; activated by metabolismVarious cancersNausea, vomiting

This table illustrates the similarities and distinctions among these compounds regarding their mechanisms and clinical applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide with high purity?

Answer:
The compound is synthesized via nucleophilic substitution reactions using precursors like phenylphosphorodichloridate or N,N-bis(2-chloroethyl)phosphoramidic dichloride. Key steps include:

  • Reagent Setup: React 2-aminophenol derivatives with phosphorodichloridates in dry tetrahydrofuran (THF) at 0–50°C, catalyzed by triethylamine to neutralize HCl byproducts .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials and byproducts. Slow evaporation in 2-propanol yields high-purity crystals .
  • Yield Optimization: Maintain stoichiometric ratios (1:1 for amine/phosphorodichloridate) and inert conditions to prevent hydrolysis of chloroethyl groups .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • FT-IR: Identifies phosphoryl (P=O) stretches at 1250–1300 cm⁻¹ and chloroethyl C-Cl vibrations at 600–700 cm⁻¹ .
  • NMR: ¹H NMR shows chloroethyl protons as triplets (δ 3.5–3.7 ppm), while ³¹P NMR confirms the oxazaphosphinane ring with a peak near δ 20–25 ppm .
  • X-ray Crystallography: Resolves the twist-boat conformation of the six-membered ring and equatorial positioning of the phosphoryl oxygen (P=O bond length: ~1.457 Å) .

Advanced: How does the compound’s reactivity differ from Cyclophosphamide in biological systems?

Answer:

  • Structural Divergence: Unlike Cyclophosphamide’s tetrahydro-2H-1,3,2-oxazaphosphorine backbone, this compound’s oxazaphosphinane ring lacks one oxygen atom, altering metabolic activation pathways .
  • Bioactivation Mechanism: Cyclophosphamide requires hepatic CYP450-mediated oxidation to form active metabolites (e.g., phosphoramide mustard). In contrast, the chloroethyl groups in this compound may undergo direct alkylation without enzymatic activation, leading to distinct DNA cross-linking profiles .
  • Comparative Cytotoxicity: In vitro assays show reduced IC₅₀ values for this compound in certain tumor cell lines due to enhanced electrophilicity of the chloroethyl substituents .

Advanced: What computational strategies model its interactions with DNA or enzymes?

Answer:

  • DFT Calculations: Predict vibrational spectra (e.g., P=O stretching modes) and electron density maps to identify reactive sites for alkylation .
  • Molecular Docking: Simulations with DNA repair enzymes (e.g., PARP-1) reveal preferential binding at guanine N7 positions, consistent with experimental alkylation patterns .
  • MD Simulations: Assess stability of DNA adducts under physiological conditions (pH 7.4, 310 K), highlighting prolonged residence times compared to Cyclophosphamide derivatives .

Basic: What challenges arise during purification, and how are they mitigated?

Answer:

  • Hydrolysis Sensitivity: Chloroethyl groups hydrolyze in aqueous or acidic conditions. Use anhydrous solvents (THF, 2-propanol) and avoid prolonged exposure to moisture .
  • Byproduct Formation: Triethylamine hydrochloride precipitates during synthesis; filter before solvent evaporation to prevent contamination .
  • Chromatography Optimization: Adjust eluent polarity (ethyl acetate:hexane, 3:7) to separate structurally similar impurities .

Advanced: How is stability assessed under varying pH conditions?

Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (UV detection at 210 nm) .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. The compound shows instability at pH < 3 (acid-catalyzed hydrolysis of P-O bonds) and pH > 10 (base-induced dechlorination) .
  • Stabilizers: Add antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage .

Basic: What crystallographic data confirm its molecular geometry?

Answer:

  • Ring Conformation: X-ray data reveal a twist-boat conformation for the oxazaphosphinane ring, with puckering parameters (Q, θ, φ) of 0.42 Å, 115°, and 270°, respectively .
  • Bond Metrics: P=O bond length is 1.457 Å, while P-N and P-Cl distances are 1.75 Å and 2.05 Å, confirming minimal steric strain .
  • Intermolecular Interactions: C-H···O hydrogen bonds and π-stacking stabilize the crystal lattice .

Advanced: How do structural modifications impact its toxicological profile?

Answer:

  • Chloroethyl Substitution: Replacing one chloroethyl group with a methyl reduces nephrotoxicity but compromises antitumor efficacy (IC₅₀ increases by 2-fold in renal carcinoma models) .
  • Oxazaphosphinane vs. Oxazaphosphorine: The saturated oxazaphosphinane ring decreases urinary bladder toxicity (compared to Cyclophosphamide’s acrolein byproduct) but increases hepatic metabolism demands .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
Reactant of Route 2
2-Chloro-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide

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